molecular formula C40H28B2F8O2 B2420554 4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate CAS No. 54620-09-6

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate

Cat. No.: B2420554
CAS No.: 54620-09-6
M. Wt: 714.27
InChI Key: PTPSANLCOHJZAZ-UHFFFAOYSA-N
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Description

4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate is a complex organic compound with the molecular formula C40H28BF4O2+. It is known for its unique structure, which includes two pyrylium rings connected by a phenylene bridge. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

The synthesis of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate typically involves the reaction of 2,6-diphenylpyrylium salts with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of dihydropyrylium derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate involves its interaction with various molecular targets. The pyrylium rings can participate in electron transfer processes, making this compound useful in photochemical and electrochemical applications. The phenylene bridge provides structural rigidity, which can influence the overall reactivity and stability of the compound .

Comparison with Similar Compounds

4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate can be compared with other similar compounds such as:

The uniqueness of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate lies in its combination of pyrylium rings and a phenylene bridge, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

4-[4-(2,6-diphenylpyrylium-4-yl)phenyl]-2,6-diphenylpyrylium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28O2.2BF4/c1-5-13-31(14-6-1)37-25-35(26-38(41-37)32-15-7-2-8-16-32)29-21-23-30(24-22-29)36-27-39(33-17-9-3-10-18-33)42-40(28-36)34-19-11-4-12-20-34;2*2-1(3,4)5/h1-28H;;/q+2;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPSANLCOHJZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=[O+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28B2F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54620-09-6
Record name 1,4-PHENYLENE-4,4'-BIS(2,6-DIPHENYL-4-PYRYLIUM TETRAFLUOROBORATE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) bis(tetrafluoroborate) was prepared as follows: To a solution of terephthaldehyde (0.40 mol) and acetophenone (2.4 mol) in ethanol (1.2L) was added a solution of potassium hydroxide (0.50 mol) in water (100mL). The solution was heated at reflux for 24 hours. The product, 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene, was collected by filtration, washed with ethanol (1L), and dried. Fluoboric acid (0.11 mol) was added over a 30 minute period to a solution of triphenylmethanol (0.11 mol) in acetic anhydride (500 mL). Stirring was continued for 2 hours after addition was complete, then 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene (0.05 mol) was added and the mixture heated at reflux for 1 hour. The reaction mixture was cooled to room temperature, filtered, and the collected bis(pyrylium) salt was washed with acetone (250 mL) and dried at 50° C. at reduced pressure overnight.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
2.4 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three

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